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Summary of Ricolinostat Clinical Trials in Multiple
Myeloma

Trial
Component

Trial 1: Ricolinostat + Lenalidomide &
Dexamethasone [1] [2]

Trial 2: Ricolinostat + Bortezomib &
Dexamethasone [3]

Study Design Multicenter, Phase 1b Phase I/II

Patient
Population

Relapsed or Refractory Multiple Myeloma
(1+ prior lines of therapy)

Relapsed or Refractory Multiple
Myeloma

Combination
Drugs

Lenalidomide (25 mg daily, Days 1-21) and
Dexamethasone (40 mg weekly)

Bortezomib and Dexamethasone

Ricolinostat
Dosing

Escalating doses from 40-240 mg once
daily to 160 mg twice daily, Days 1-21 of a

28-day cycle. Recommended Phase 2
Dose: 160 mg once daily.

160 mg once daily (Recommended
Phase II dose). 160 mg twice daily led

to dose-limiting toxicities (diarrhea).

Primary
Outcomes

Dose-limiting toxicities (DLTs), Maximum
Tolerated Dose (MTD), Recommended

Phase 2 dose.

Safety, Preliminary Efficacy,
Recommended Phase 2 dose.
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Trial
Component

Trial 1: Ricolinostat + Lenalidomide &
Dexamethasone [1] [2]

Trial 2: Ricolinostat + Bortezomib &
Dexamethasone [3]

Efficacy
(Preliminary)

Overall Response Rate (ORR): 55% (21

of 38 patients); Median Progression-Free
Survival (PFS): 20.7 months [1] [2].

Overall Response Rate (ORR): 37%
at ≥160 mg daily; ORR in bortezomib-
refractory patients: 14% [3].

Common
Adverse
Events

Fatigue (37% grade 1-2, 18% grade 3),
Diarrhea (39% grade 1-2, 5% grade 3) [1].

Lower severity of hematologic,
gastrointestinal, and constitutional

toxicities compared to non-selective
HDAC inhibitors [3].

Rationale and Experimental Assessment

The clinical trial design was grounded in a strong preclinical rationale, which was also assessed in the trials

through specific methodologies.

Scientific Rationale for Combination Therapy

The synergy between Ricolinostat and other anti-myeloma drugs is based on targeting multiple cellular

pathways:

HDAC6 Selective Inhibition: Ricolinostat primarily inhibits HDAC6, leading to the accumulation of
acetylated proteins like α-tubulin. This disrupts the aggresome pathway, a key system for

degrading misfolded proteins [4] [3] [2].
Synergy with Proteasome Inhibitors: Multiple myeloma cells are particularly sensitive to protein

homeostasis disruption. Combining Ricolinostat with a proteasome inhibitor like Bortezomib
simultaneously blocks both the aggresome and proteasome pathways, leading to lethal accumulation

of polyubiquitinated proteins and apoptosis [3] [2].
Synergy with Immunomodulatory Drugs: Combining with Lenalidomide also shows synergistic

activity, potentially through downregulation of critical transcription factors like MYC and IRF4 without
antagonizing lenalidomide's effect on cereblon, a concern with pan-HDAC inhibitors [2].

This mechanism is visualized in the following pathway:
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Therapeutic Intervention

Cellular Protein Degradation Pathways

Cellular Outcome

Proteasome Inhibitor
(e.g., Bortezomib)

Proteasome Pathway

 Inhibits

HDAC6 Inhibitor
(Ricolinostat)

Aggresome Pathway

 Inhibits

Accumulation of
Misfolded/Ubiquitinated Proteins

 Impaired Clearance  Impaired Clearance

Induction of Apoptosis
(Cell Death)

 Triggers

Click to download full resolution via product page

Synergistic mechanism of Ricolinostat and proteasome inhibition. Concurrent blockade of both major

protein degradation pathways induces endoplasmic reticulum stress and apoptosis in myeloma cells. [3] [2]

Experimental Protocols for Pharmacodynamic Assessment

Clinical trials incorporated specific experimental methods to confirm Ricolinostat's biological activity:

Pharmacodynamic Analysis: To demonstrate target engagement, researchers measured

acetylated α-tubulin levels in patient peripheral blood lymphocytes using immunoblotting (Western
blotting). This served as a direct biomarker for HDAC6 inhibition [4] [3].
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Apoptosis Assays: Preclinical studies used Annexin V/propidium iodide staining analyzed by

flow cytometry to quantify apoptosis in lymphoma and myeloma cell lines treated with Ricolinostat
combinations [4] [5].

Cell Viability Assays: The anti-proliferative effects of drug combinations were determined using
colorimetric assays like MTT or MTS on cell lines. Data analysis software (e.g., CalcuSyn) was used

to calculate Combination Indices (CI) to confirm synergistic effects (CI < 1) [4] [5].

Interpretation and Context

Improved Therapeutic Index: A key driver for developing selective HDAC6 inhibitors like

Ricolinostat was to improve the toxicity profile associated with pan-HDAC inhibitors (e.g.,
panobinostat, vorinostat), which cause significant side effects like severe diarrhea and cardiac

arrhythmias [6] [2]. The clinical data suggests Ricolinostat offers a better-tolerated alternative while
maintaining efficacy.

Position in Treatment Landscape: A 2019 meta-analysis of clinical trials placed Ricolinostat's ORR
at 38% in RRMM, which was lower than regimens containing panobinostat (64%) or vorinostat (51%)

at that time, highlighting the trade-off between efficacy and tolerability [6]. However, the favorable
safety profile makes it a candidate for combination strategies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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